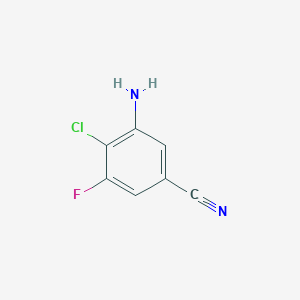

3-Amino-4-chloro-5-fluorobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

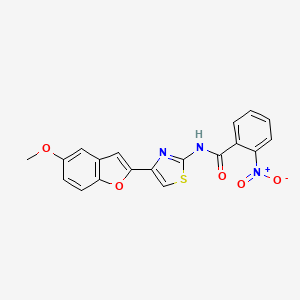

3-Amino-4-chloro-5-fluorobenzonitrile is a chemical compound with the molecular formula C7H4ClFN2 and a molecular weight of 170.57 . It is used as a key intermediate in the synthesis of other compounds .

Synthesis Analysis

The synthesis of this compound involves several steps. It is typically synthesized from 4-Chloro-3-fluorobenzonitrile, which is a key intermediate in the synthesis of 3,4-Difluorobenzonitrile . The exact synthesis process can vary depending on the desired end product and the specific conditions of the reaction .Molecular Structure Analysis

The molecular structure of this compound has been studied using various methods such as Density Functional Theory . The InChI code for this compound is 1S/C7H4ClFN2/c8-7-5(9)1-4(3-10)2-6(7)11/h1-2H,11H2 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can vary depending on the specific conditions of the reaction . For example, one reaction involves the compound with potassium fluoride in 1,3-dimethylimidazolidine-2-one (DMI) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 292.0±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 39.8±0.4 cm3 .Applications De Recherche Scientifique

Catalysis and Chemical Fixation of CO2

A study by Kimura et al. (2012) highlights the use of 2-aminobenzonitriles, including derivatives similar to 3-Amino-4-chloro-5-fluorobenzonitrile, in the efficient catalysis and chemical fixation of CO2 to produce quinazoline-2,4(1H,3H)-diones. This process, catalyzed by TBA(2)[WO(4)], demonstrates significant potential for atmospheric CO2 fixation, with the system achieving a high turnover number and applicable to large-scale reactions (Kimura et al., 2012).

Polymer Solar Cells

In the context of polymer solar cells (PSCs), Jeong et al. (2011) explored the effects of perfluorinated compounds, including derivatives similar to this compound, as additives. Their findings suggest that these compounds can significantly enhance the power conversion efficiency of PSCs, mainly by ordering the P3HT chains, which improves absorbance, crystal size, and hole mobility (Jeong et al., 2011).

Intermolecular Interactions

Shukla et al. (2014) synthesized and characterized biologically active 1,2,4-triazole derivatives, examining their crystal structures and various intermolecular interactions. These derivatives exhibit solvatomorphic behavior and the presence of different interaction types, including lp⋯π interactions, which could have implications for molecular engineering and pharmaceuticals (Shukla et al., 2014).

Fluorous Synthetic Routes

Ang et al. (2013) developed a microwave-assisted, fluorous synthetic route to 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines. This method involves the use of 2-fluorobenzonitrile or 2-(bromomethyl)benzonitrile, highlighting the versatility of fluoro and chloro-substituted benzonitriles in synthesizing valuable heterocyclic compounds (Ang et al., 2013).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures should be taken when handling this compound, including avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Mécanisme D'action

Target of Action

It is known that this compound is a key intermediate in the synthesis of other fluorobenzonitriles , which suggests that it may interact with a variety of biological targets depending on the specific derivative that is synthesized.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its absorption and distribution in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-4-chloro-5-fluorobenzonitrile . For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .

Propriétés

IUPAC Name |

3-amino-4-chloro-5-fluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-7-5(9)1-4(3-10)2-6(7)11/h1-2H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICXJRBXEXWLGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Cl)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Amino-2-oxoethyl)-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2944771.png)

![Methyl 2-amino-2-[3-(2,6-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2944774.png)

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2944775.png)

![Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2944776.png)

![3-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2944777.png)

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2944779.png)

![Tert-butyl N-(2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl)carbamate](/img/structure/B2944780.png)

![3-[3-[(3-Bromophenyl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2944781.png)